molecular formula C20H20FN3O3 B2491928 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide CAS No. 1210697-94-1

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No. B2491928
CAS RN: 1210697-94-1
M. Wt: 369.396
InChI Key: ZIGJWFOHLBHASO-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including compounds with structures similar to "4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide," are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of various substituents on the pyrazole ring, such as ethoxy, fluorophenyl, and methoxybenzyl groups, can significantly alter the compound's biological activity and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the construction of the pyrazole ring followed by functionalization at specific positions on the ring. For compounds similar to the one of interest, nucleophilic substitution reactions, condensation, and cyclization are common synthetic steps. For example, the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to radiolabeled compounds for positron emission tomography (PET) imaging studies (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, NMR, and mass spectrometry. The geometric parameters, such as dihedral angles and planarity of rings, are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies have shown the twisted conformation between pyrazole and substituent rings, influencing the compound's physical and chemical properties (Kumara et al., 2018).

properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-18-13-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-12-14-6-4-5-7-17(14)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGJWFOHLBHASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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